molecular formula C20H18N6Na2O9S B7945220 Latamoxef sodium

Latamoxef sodium

Cat. No.: B7945220
M. Wt: 564.4 g/mol
InChI Key: GRIXGZQULWMCLU-GDUWRUPCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12-,18-,20+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXGZQULWMCLU-GDUWRUPCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6Na2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64953-12-4
Record name Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Derivatization of Latamoxef Sodium

Pioneering Synthetic Methodologies

Early synthetic efforts, particularly by Shionogi Pharmaceuticals, focused on constructing the unique oxacephem ring system and introducing the necessary side chains and substituents to achieve the desired biological activity chemicalbook.comresearchgate.net.

Multi-Step Reaction Pathways from Oxacephem Nucleus

A key starting material for Latamoxef (B1674534) synthesis is the oxacephem parent nucleus sciforum.netgoogle.com. One reported route involves using 6-aminopenicillanic acid (6-APA) as a precursor to synthesize the 3-chloromethyl oxacephem nucleus sciforum.net. This nucleus then undergoes a series of transformations to build the complete Latamoxef structure google.com. Another pathway described starts with a diphenylmethyl 7β-amino-7α-methoxy-3-(1-methyltetrazol-5-yl)thiomethyl-1-oxadethia-3-cephem-4-carboxylate intermediate lookchem.comchemicalbook.com.

Key Chemical Transformations and Reagents

The synthesis of Latamoxef sodium involves several critical chemical transformations, including ring modifications, side chain attachments, and stereochemical control wikipedia.orggoogle.com.

The construction of the oxacephem core often involves the manipulation of ring structures. For instance, a process starting from 6-APA may involve fragmentation of an intermediate sulfenyl chloride wikipedia.org. Ring closure reactions are then employed to form the bicyclic oxacephem system wikipedia.org. One synthetic approach mentions an intramolecular Wittig reaction to yield the 1-oxacephem ring wikipedia.org.

The introduction of the specific side chains at the 3 and 7 positions of the oxacephem nucleus is crucial for Latamoxef's activity chemicalbook.com. The methyltetrazolylthiomethyl group is attached at the 3 position chemicalbook.com. The 7β position receives a side chain derived from p-(p-methoxybenzyloxy)-phenylmalonic acid lookchem.comchemicalbook.com. This involves coupling reactions, such as the addition of an activated form of the malonic acid derivative to the amino group at the 7β position lookchem.comchemicalbook.com. Subsequent deprotection steps are necessary to reveal the free carboxyl and hydroxyl groups in the final product lookchem.comchemicalbook.com. The introduction of a methoxyl group at the 7α position, analogous to cephamycins, is also a key step wikipedia.orgchemicalbook.com.

Stereochemistry plays a vital role in the biological activity of beta-lactam antibiotics, including this compound, which exists as R and S epimers mdpi.com. While the search results mention stereochemistry in the context of related oxabicyclic beta-lactams and other compounds psu.eduacs.orgnih.gov, specific details on the stereoselective synthesis of Latamoxef itself within the provided sources are limited. However, the formation of specific diastereoisomers is noted in some intermediate steps of related synthetic routes wikipedia.org.

Industrial Scale Synthesis Development

The synthetic route for this compound has been developed for large-scale production iupac.org. While early routes might have had lower yields and utilized hazardous reagents, efforts have been made to improve efficiency and environmental friendliness sciforum.netgoogle.com. Industrial methods aim for high yield and purity of the final product google.com. The process developed by W. Nagata at Shionogi company starting from 6-APA is described as a large-scale feasible route to the 1-oxacephem nucleus sciforum.net. This industrial development allowed for multi-ton scale production of Latamoxef iupac.org.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a significant area of research aimed at exploring the impact of structural modifications on biological activity and other properties. These modifications can involve changes to the core oxacephem structure or the side chains attached to it.

Structure-Activity Relationship Studies through Derivatization (Chemical Synthesis Perspective)

Structure-Activity Relationship (SAR) studies involving this compound derivatives focus on understanding how specific chemical changes influence biological activity, such as antibacterial potency or interaction with enzymes like beta-lactamases. iupac.orgnih.govnih.govresearchgate.net From a chemical synthesis perspective, these studies involve the targeted creation of compounds with planned structural variations. For instance, modifications to the side chains at the 7- and 3-positions of the oxacephem nucleus are common strategies in SAR studies of beta-lactam antibiotics. The introduction of a 7-methoxy group, analogous to that found in cephamycins, contributes to enhanced beta-lactamase stability. wikipedia.orgnih.gov Studies have also investigated the effect of replacing the oxygen atom in the oxacephem ring with a sulfur atom, finding no significant change in the inhibition of platelet aggregation in vitro. nih.gov Decarboxylated derivatives and 1-S replaced analogues have shown stronger inhibition in certain in vitro assays compared to the parent compound. nih.gov These findings highlight that specific parts of the latamoxef structure, such as the oxacephem ring oxygen or the carboxyl group in the amide side chain, may not be solely responsible for certain observed effects. nih.gov

1-Oxa Nuclear Analogues

Latamoxef itself is a prominent example of a 1-oxa nuclear analogue of naturally occurring beta-lactam antibiotics, specifically cephalosporins, where the sulfur at the 1-position has been replaced by oxygen. wikipedia.orgiupac.orgresearchgate.net The synthesis of 1-oxacephem analogues has been a key area in the development of new beta-lactam antibiotics. iupac.orgresearchgate.netsci-hub.ru Synthetic methods have been developed to construct the 1-oxacephem ring system. One approach involves converting a chloride intermediate via an allyl alcohol and a 3-exomethylene 1-oxacepham into compounds like latamoxef or flomoxef (B131810). iupac.org Another synthetic strategy for the 1-oxacephem nucleus starts from 6-aminopenicillanic acid, involving steps such as S-chlorination, fragmentation, displacement with propargyl alcohol, protection, partial reduction of the triple bond, and epoxidation to form a key intermediate. wikipedia.org An intramolecular Wittig reaction can then be employed to form the 1-oxacephem ring. wikipedia.org The development of efficient and practical synthetic methods for the 1-oxacephem nucleus has been crucial for the large-scale production of antibiotics like latamoxef and flomoxef. iupac.orgresearchgate.net Research into 1-oxacephem analogues continues, with the synthesis and evaluation of novel compounds for their antibacterial properties. researchgate.net

Molecular and Biochemical Mechanisms of Action

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism of Latamoxef's antibacterial activity lies in its ability to inhibit the biosynthesis of the bacterial cell wall. nih.govdrugbank.com The bacterial cell wall is crucial for maintaining the cell's structural integrity and protecting it from osmotic pressure. youtube.com Latamoxef's interference with this structure ultimately leads to cell lysis and death. drugbank.compatsnap.com

Interaction with Penicillin-Binding Proteins (PBPs)

Latamoxef's primary targets within bacteria are the Penicillin-Binding Proteins (PBPs). drugbank.comnih.gov PBPs are enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis. youtube.comnih.gov Peptidoglycan is a polymer that forms a mesh-like layer, providing the cell wall with its strength and rigidity. youtube.com

Latamoxef (B1674534) binds to these proteins with high affinity. nih.govnih.gov Studies in Escherichia coli K-12 have shown that Latamoxef has a particularly high affinity for PBP-3 and PBP-7/8. Its affinity for PBP-1A, -1Bs, -4, and -5/6 is higher than that of benzylpenicillin, although it demonstrates a lower affinity for PBP-2. nih.gov

Binding Affinity of Latamoxef to E. coli K-12 Penicillin-Binding Proteins (PBPs)
PBPRelative Affinity of Latamoxef
PBP-1AHigh
PBP-1BsHigh
PBP-2Low
PBP-3Highest
PBP-4High
PBP-5/6High
PBP-7/8Highest

Lactam Ring Acylation and Peptidoglycan Cross-Link Prevention

The interaction between Latamoxef and PBPs is a covalent one. The strained β-lactam ring of the Latamoxef molecule is opened, leading to the acylation of a serine residue within the active site of the PBP. drugbank.commdpi.com This acylation results in an inactive and stable enzyme-antibiotic complex. drugbank.comnih.gov

This irreversible inactivation of PBPs prevents them from carrying out their essential function: the cross-linking of peptidoglycan strands. drugbank.comyoutube.com Specifically, it inhibits the transpeptidation reaction, which is the final step in bacterial cell wall synthesis. drugbank.com Without the ability to form these cross-links, the bacterial cell wall becomes weak and unable to withstand the internal turgor pressure, leading to cell lysis. drugbank.compatsnap.com

Beta-Lactamase Stability and Inhibition

A significant feature of Latamoxef is its stability against and interaction with β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. nih.govnih.gov

Resistance to Hydrolysis by Beta-Lactamases

Latamoxef is designed to be resistant to hydrolysis by a wide variety of β-lactamases, including those produced by Bacteroides fragilis. nih.govmedchemexpress.com This structural stability allows it to remain active in the presence of bacteria that produce these enzymes, which would otherwise degrade many other β-lactam antibiotics. nih.govnih.gov The presence of a 7-methoxy group in its structure contributes to this enhanced stability against β-lactamases. wikipedia.org

Mechanisms of Beta-Lactamase Inhibition

In addition to its stability, Latamoxef can also inhibit certain types of β-lactamases. medchemexpress.comnih.gov For some chromosomal β-lactamases, such as those from Pseudomonas aeruginosa, Latamoxef acts as a poor substrate (a feeble substrate). nih.gov It reacts with the enzyme to form a stable, covalent complex that is catalytically inactive. nih.gov This process, termed 'covalent trapping', effectively sequesters the enzyme, preventing it from hydrolyzing other antibiotic molecules. nih.gov The complex formed has a half-life of approximately 19 minutes at 37°C before it breaks down and regenerates the active enzyme. nih.gov

Furthermore, Latamoxef has demonstrated inhibitory activity against specific plasmid-mediated, extended-spectrum β-lactamases (ESBLs). nih.gov

Inhibitory Activity of Latamoxef against Extended-Spectrum β-Lactamases
β-Lactamase Type50% Inhibitory Concentration (IC50) of Latamoxef (mg/L)
TEM-3<0.2
TEM-5<0.2
TEM-10<0.2

It is noteworthy that the conventional spectrum β-lactamase TEM-1 was not inhibited by Latamoxef at the highest concentrations tested in the same study. nih.gov

Biochemical Mechanisms of Bacterial Resistance to Latamoxef Sodium

Alterations in Bacterial Cell Permeability

One of the fundamental mechanisms by which bacteria can resist the action of Latamoxef (B1674534) sodium is by impeding its entry into the cell. This is often achieved through a decrease in the permeability of the bacterial outer membrane, a formidable barrier in Gram-negative bacteria. nih.govoup.com Studies have shown that a reduction in the influx of the antibiotic is a common feature in Latamoxef-resistant strains. nih.gov This diminished permeability ensures that the intracellular concentration of Latamoxef sodium remains below the threshold required to effectively inhibit its target enzymes.

In strains of Enterobacter cloacae selected for resistance to β-lactam antibiotics including Latamoxef, a significant permeability barrier was identified as the primary cause of resistance. nih.gov Despite the presence of β-lactamase enzymes in the periplasm, the inability of the antibiotic to efficiently cross the outer membrane was the determining factor in the observed resistance. nih.gov This highlights the critical role of the outer membrane in mediating bacterial susceptibility to Latamoxef.

Modifications of Outer Membrane Protein Composition

The passage of hydrophilic antibiotics like this compound across the outer membrane of Gram-negative bacteria is facilitated by protein channels known as porins. frontiersin.orgnih.gov Consequently, alterations in the composition or function of these outer membrane proteins (OMPs) can significantly impact bacterial susceptibility. nih.govfrontiersin.org

Research has demonstrated that resistance to Latamoxef is often associated with modifications in the OMP profile. nih.govoup.com Specifically, a decrease in or loss of major porins, such as OmpF and OmpC in Escherichia coli, can lead to reduced antibiotic uptake and consequently, increased resistance. frontiersin.org The OmpF porin, in particular, is considered a primary route for the entry of many β-lactam antibiotics, and its absence is linked to increased resistance to several of these agents. frontiersin.org

The interplay between different porins can also influence resistance levels. While OmpF is a major channel for β-lactam entry, OmpC also contributes to permeability. frontiersin.org The differential expression of these porins, often regulated by environmental signals, allows bacteria to modulate their susceptibility to antibiotics like Latamoxef. mdpi.com

Increased Production of Beta-Lactamase Enzymes

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govresearchgate.net While Latamoxef was designed to be relatively stable to hydrolysis by common β-lactamases, the increased production of these enzymes can still contribute significantly to resistance. nih.gov

Studies in Serratia marcescens have revealed that Latamoxef-resistant strains exhibit a variable increase, ranging from two- to six-fold, in the amount of β-lactamase produced compared to their sensitive counterparts. nih.govoup.com In Pseudomonas aeruginosa, strains that constitutively produce high levels of chromosomal β-lactamase are resistant to Latamoxef. oup.com Although Latamoxef is a weak substrate for this enzyme, the high concentration of the enzyme can effectively "trap" the antibiotic through the formation of a stable complex, preventing it from reaching its target. oup.com This "covalent trapping" mechanism contributes to the observed resistance in these high-producing strains. oup.com

The process of β-lactamase-mediated hydrolysis involves the enzyme breaking open the β-lactam ring, which deactivates the antibacterial properties of the molecule. youtube.compolyu.edu.hkmdpi.comnih.gov

Modifications of Penicillin-Binding Proteins (PBPs)

Latamoxef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. drugbank.com Alterations in the structure of these target enzymes can reduce their affinity for the antibiotic, thereby conferring resistance. nih.govetflin.comspringernature.com

While alterations in PBPs are a recognized mechanism of β-lactam resistance, in the case of Latamoxef resistance in some bacteria like Serratia marcescens, it appears to be a less frequent or secondary mechanism. nih.govoup.com One study identified modifications in PBPs in only one out of three pairs of resistant and sensitive strains examined. nih.gov However, in other pathogens, PBP modifications can be a primary driver of resistance to β-lactams. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a modified PBP (PBP2a) with a very low affinity for β-lactam antibiotics. researchgate.net While not specific to Latamoxef, this illustrates the principle of target-site modification. Studies on the binding of Latamoxef to PBPs in Escherichia coli and Pseudomonas aeruginosa have shown that it binds effectively to most PBPs, with the exception of PBP-2. nih.gov

The development of high-level resistance often requires a combination of mechanisms. For example, in Streptococcus pneumoniae, high-level penicillin resistance is achieved through alterations in multiple PBPs, specifically PBP1a, PBP2b, and PBP2x. etflin.com

Influence of Environmental Factors on Resistance (e.g., Phosphate (B84403) Concentration)

The development of antibiotic resistance is not solely dependent on the intrinsic genetic makeup of the bacteria but can also be significantly influenced by environmental conditions. One such factor that has been shown to impact resistance to Latamoxef is the concentration of phosphate in the growth medium. nih.govoup.com

Research on Escherichia coli has demonstrated that phosphate deprivation is associated with high resistance to Latamoxef. nih.govoup.com Bacteria grown in a phosphate-limited environment, mimicking conditions that may be found in biofilms, exhibit increased resistance. researchgate.net This resistance is linked to the overexpression of the outer membrane protein PhoE, a porin that is induced under phosphate starvation conditions. nih.govresearchgate.net Interestingly, this induced resistance to Latamoxef appears to be independent of the bacterial growth rate. oup.com

The antimicrobial efficacy of Latamoxef against these phosphate-starved bacteria can be partially restored by increasing the phosphate concentration in the medium. nih.govoup.com This suggests that environmental phosphate levels can directly modulate the susceptibility of bacteria to this antibiotic. The molecular events triggered by phosphate starvation may play a crucial role in the high resistance observed in sessile, biofilm-like bacterial populations. oup.com

FactorInfluence on Bacterial Growth and Resistance
pH The dissociation of phosphate salts can affect the pH of the surrounding medium, which in turn can influence bacterial growth characteristics and the apparent inhibitory effect of the salts.
Condensation Degree of Phosphates The antibacterial activity is not solely determined by the degree of phosphate condensation, indicating a more complex interaction.
Bacterial Type Gram-positive bacteria, such as Micrococcus luteus, appear to be more sensitive to the presence of phosphates, while Gram-negative bacteria generally show more resistance, with some exceptions like the effect of trisodium (B8492382) phosphate.
Specific Phosphate Salts Polyphosphates (HEXA68 and HEXA70), trisodium phosphate undecahydrate, tetrasodium (B8768297) pyrophosphate, and trisodium phosphate have demonstrated significant antibacterial effects.

This table summarizes the influence of various phosphate-related factors on bacterial growth and susceptibility, based on findings from a study on the antibacterial effect of different phosphate salts. nih.gov

Chemical and Biochemical Interactions of Latamoxef Sodium in Vitro Studies

Interactions with Bacterial Enzymes

Latamoxef (B1674534) sodium exhibits marked stability against a variety of β-lactamases in vitro and inhibits their production medchemexpress.comchemsrc.commedchemexpress.com. It does not induce class I β-lactamase medchemexpress.comchemsrc.com.

Metallo-β-Lactamase Interactions

Metallo-β-lactamases (MBLs), belonging to molecular class B, are known for their ability to hydrolyze carbapenems, penicillins, and the latest generation of cephalosporins oup.commdpi.com. Unlike serine β-lactamases, MBLs are not inhibited by conventional β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) mdpi.comasm.org. While the search results indicate that Latamoxef is a β-lactam antibiotic and its stability against β-lactamases is mentioned, specific detailed in vitro interaction data with metallo-β-lactamases, such as binding affinities (Ki) or hydrolysis rates, were not extensively provided for Latamoxef itself in the context of being an inhibitor or substrate of MBLs. One result mentions that a novel carbapenem (B1253116) antibiotic, J-111,225, showed inhibitory activity against the IMP-1 metallo-β-lactamase, and contrasts this with marketed carbapenems, but does not provide specific data for Latamoxef in this comparison oup.com. Another study evaluated the in vitro 50% inhibitory concentrations (IC50s) of Latamoxef and imipenem (B608078) against plasmid-mediated β-lactamases including TEM-1, TEM-3, TEM-5, and TEM-10, noting that TEM-1 was not inhibited by either antibiotic at the highest concentration tested and that imipenem showed significantly greater activity than Latamoxef against TEM-3 and TEM-5, except for TEM-10 where the IC50s were the same nih.gov.

AmpC β-Lactamase Binding and Conformational Changes

AmpC β-lactamases are clinically important cephalosporinases that can confer resistance to broad-spectrum cephalosporins asm.org. These enzymes are located in the periplasmic space of bacteria asm.orgsci-hub.se. Some studies have investigated the interaction of β-lactams with AmpC enzymes, including conformational changes upon binding sci-hub.semdpi.com. An investigation into the binding of moxalactam (Latamoxef) to a mutant of AmpC β-lactamase at Asn152, including thermodynamic and crystallographic studies, has been published sigmaaldrich.com. This suggests that in vitro studies have explored the specific interactions and potential conformational changes induced by Latamoxef binding to AmpC β-lactamase, although detailed findings from these studies were not explicitly presented in the search results beyond the mention of their existence.

Effects on Vitamin K Metabolism-Related Enzymes (in vitro)

Latamoxef, like other cephalosporins containing an N-methylthiotetrazole (NMTT) side chain, has been associated with interference with vitamin K metabolism wikipedia.orgresearchgate.netnih.govnih.gov. This interference is primarily linked to the NMTT side chain itself researchgate.netresearchgate.netjci.org.

Gamma-Glutamylcarboxylase Activity Modulation

Gamma-glutamylcarboxylase (GGCX) is an enzyme essential for the biosynthesis of vitamin K-dependent coagulation factors researchgate.netnih.gov. It catalyzes the γ-carboxylation of specific glutamic acid residues in these proteins, a process that requires a reduced form of vitamin K (vitamin KH2) as a cofactor researchgate.netnih.gov. In vitro studies have examined the effect of Latamoxef and its NMTT side chain on GGCX activity. The N-methyl-thio-tetrazole side chain has been found capable of inhibiting the γ-carboxylation of glutamic acid in vitro, with a 50% inhibitory concentration reported as 1.1 mmol/l researchgate.netjci.org. However, intact antibiotics containing the NMTT side chain, including Latamoxef, did not inhibit this reaction at concentrations up to 2 mmol/l in some in vitro experiments researchgate.netjci.org. Other in vitro experiments showed that various β-lactam antibiotics, including Latamoxef, decreased γ-carboxylation activity at high concentrations (3-10 mM) researchgate.net. The inhibitory actions of various five-membered heterocyclic thiol compounds, including NMTT, on microsomal γ-carboxylation activity diminished markedly in the presence of dithiothreitol (B142953) (DTT) researchgate.net.

Inhibition of Vitamin K-Dependent Carboxylase

Vitamin K-dependent carboxylase refers to the GGCX enzyme. As discussed in the previous section, in vitro studies have shown that the NMTT side chain of Latamoxef can inhibit the activity of this enzyme by interfering with the γ-carboxylation of glutamic acid researchgate.netjci.org. While the intact Latamoxef molecule showed less potent inhibition compared to the free NMTT side chain in some studies, inhibition by β-lactam antibiotics containing NMTT was observed at higher concentrations in vitro researchgate.netjci.org.

Influence on Platelet Aggregation In Vitro: Structure-Activity Relationships

Latamoxef has been shown to cause a dose-dependent inhibition of platelet aggregation in vitro nih.govebi.ac.uknih.gov. This effect has been observed at high concentrations, typically over 2000 µg/ml (or 4 mM) nih.govebi.ac.uk. The potency of Latamoxef in inhibiting ADP-induced platelet aggregation in vitro was found to be similar to that of cefotaxime, carbenicillin, or ceftizoxime (B193995) nih.govebi.ac.uk.

In vitro studies investigating the structure-activity relationships of Latamoxef and related compounds on platelet aggregation have provided insights into which parts of the molecule might be involved in this effect nih.govebi.ac.uk. Replacement of the oxygen atom in the oxacephem ring with a sulfur atom did not cause a significant change in potency nih.govebi.ac.uk. Decarboxylated derivatives of Latamoxef and a 1-S replaced analogue showed stronger inhibition of both ADP- and collagen-induced aggregation than the parent compound nih.govebi.ac.uk. Compounds possessing only a partial structure of Latamoxef had weaker effects nih.govebi.ac.uk. Interestingly, a beta-lactam ring-opened derivative of Latamoxef showed about a 3-fold stronger inhibitory effect than Latamoxef nih.govebi.ac.uk. These findings suggest that neither the oxygen atom in the oxacephem ring nor the carboxyl group in the amide side chain is solely responsible for the inhibitory effect of Latamoxef on platelet aggregation nih.govebi.ac.uk. The mechanism by which β-lactam antibiotics inhibit platelet function is not fully understood but is believed to involve multiple mechanisms, including the inhibition of platelet aggregation, secretion, and adhesion in vitro at high concentrations tsh.or.th. This may involve impairing the interaction of agonists like ADP and epinephrine (B1671497) with their receptors on the platelet surface tsh.or.th.

Here is a summary of the in vitro platelet aggregation data:

CompoundEffect on ADP-induced Platelet Aggregation (in vitro)Effect on Collagen-induced Platelet Aggregation (in vitro)NotesSource
LatamoxefDose-dependent inhibition at high concentrations (> 2000 µg/ml or 4 mM) nih.govebi.ac.ukNot specified at this concentration range in these sources, but related compounds were tested nih.govebi.ac.uk.Potency similar to cefotaxime, carbenicillin, or ceftizoxime nih.govebi.ac.uk. nih.govebi.ac.uk
Latamoxef (oxygen replaced by sulfur in ring)No significant change in potency compared to Latamoxef nih.govebi.ac.uk.Not specified. nih.govebi.ac.uk
Decarboxylated Latamoxef derivativesStronger inhibition than Latamoxef nih.govebi.ac.uk.Stronger inhibition than Latamoxef nih.govebi.ac.uk. nih.govebi.ac.uk
1-S replaced analogue of LatamoxefStronger inhibition than Latamoxef nih.govebi.ac.uk.Stronger inhibition than Latamoxef nih.govebi.ac.uk. nih.govebi.ac.uk
Compounds with partial structure of LatamoxefWeaker effects than Latamoxef nih.govebi.ac.uk.Weaker effects than Latamoxef nih.govebi.ac.uk. nih.govebi.ac.uk
Beta-lactam ring-opened Latamoxef derivativeAbout 3-fold stronger inhibition than Latamoxef nih.govebi.ac.uk.Not specified. nih.govebi.ac.uk

Decarboxylated Derivatives and 1-S Replaced Analogues

In vitro studies have investigated the effects of decarboxylated derivatives and 1-S replaced analogues of latamoxef on platelet aggregation. These investigations aim to understand the influence of structural modifications on the compound's interaction with platelets.

Research examining the effects on rabbit platelet aggregation induced by ADP, collagen, and platelet activating factor (PAF) included latamoxef, a 1-S replaced analogue, and decarboxylated derivatives jst.go.jpsemanticscholar.org. The 1-S replaced analogue of latamoxef, where the oxygen in the oxacephem ring is replaced by sulfur (making it a cephem analogue), showed nearly the same potency as latamoxef in inhibiting ADP-induced platelet aggregation in rabbits. However, this analogue demonstrated slightly stronger inhibition of collagen-induced and PAF-induced aggregation compared to latamoxef semanticscholar.org.

Decarboxylated derivatives of latamoxef showed slightly weaker inhibition of ADP-induced aggregation in rabbit platelets compared to the parent compound semanticscholar.org. Conversely, these decarboxylated derivatives caused much stronger inhibition of collagen-induced and PAF-induced aggregation than latamoxef semanticscholar.org. A decarboxylated 1-S derivative (combining both modifications) completely inhibited arachidonic acid-induced aggregation at a concentration of 8 mM, while latamoxef, the 1-S replaced derivative, and the decarboxylated derivative alone showed no remarkable inhibition even at 16 mM semanticscholar.org.

Studies on human platelet aggregation in vitro also examined latamoxef, its 1-S replaced and/or decarboxylated derivatives, and a beta-lactam ring-opened derivative ebi.ac.uk. The decarboxylated derivatives of latamoxef and the 1-S replaced analogue of latamoxef showed stronger inhibition for both ADP- and collagen-induced aggregation than the parent compound ebi.ac.uk.

These findings suggest that the replacement of the oxygen atom in the oxacephem ring with a sulfur atom (1-S replacement) does not significantly alter the potency for ADP-induced aggregation but may slightly increase inhibition of collagen- and PAF-induced aggregation semanticscholar.orgebi.ac.uk. The presence or absence of the carboxyl group in the amide side chain (decarboxylation) appears to have a notable impact, particularly enhancing the inhibition of collagen- and PAF-induced platelet aggregation semanticscholar.orgebi.ac.uk.

An interactive table summarizing the in vitro effects on rabbit platelet aggregation is presented below:

CompoundEffect on ADP-induced Aggregation (Rabbit Platelets)Effect on Collagen-induced Aggregation (Rabbit Platelets)Effect on PAF-induced Aggregation (Rabbit Platelets)Effect on Arachidonic Acid-induced Aggregation (Rabbit Platelets)
LatamoxefInhibits at high concentrations semanticscholar.orgWeaker inhibition than derivatives/analogue semanticscholar.orgWeaker inhibition than derivatives/analogue semanticscholar.orgNo remarkable inhibition at 16 mM semanticscholar.org
1-S Replaced AnalogueAlmost same potency as latamoxef semanticscholar.orgSlightly stronger inhibition than latamoxef semanticscholar.orgSlightly stronger inhibition than latamoxef semanticscholar.orgNo remarkable inhibition at 16 mM semanticscholar.org
Decarboxylated DerivativesSlightly weaker inhibition than latamoxef semanticscholar.orgMuch stronger inhibition than latamoxef semanticscholar.orgMuch stronger inhibition than latamoxef semanticscholar.orgNo remarkable inhibition at 16 mM semanticscholar.org
Decarboxylated 1-S DerivativeNot specified in detail semanticscholar.orgNot specified in detail semanticscholar.orgNot specified in detail semanticscholar.orgCompletely inhibited at 8 mM semanticscholar.org

Note: Data is based on in vitro studies on rabbit platelets as reported in the cited sources.

Beta-Lactam Ring-Opened Derivatives

The β-lactam ring is a key structural feature of latamoxef, and its integrity is crucial for its primary mechanism of antibacterial action, which involves inhibiting bacterial cell-wall synthesis by binding to penicillin-binding proteins (PBPs) frontiersin.orgucl.ac.bemdpi.com. Hydrolysis of the β-lactam ring, often mediated by bacterial β-lactamase enzymes, leads to the formation of ring-opened derivatives, which typically lack significant antibacterial activity ucl.ac.bemdpi.comnih.gov.

In addition to their relevance in the context of antibacterial resistance, beta-lactam ring-opened derivatives have also been investigated for other in vitro biochemical interactions. One study examining the effects of latamoxef and its related compounds on human platelet aggregation in vitro included a beta-lactam ring-opened derivative ebi.ac.uk. This study reported that the effect of the beta-lactam ring-opened compound on human platelet aggregation was about 3-fold stronger than that of latamoxef ebi.ac.uk. This finding suggests that the ring-opened form of latamoxef may possess distinct biochemical activities compared to the intact molecule, at least in the context of platelet interaction.

The mechanism by which the beta-lactam ring-opened derivative exerts a stronger inhibitory effect on platelet aggregation compared to the parent compound warrants further investigation to elucidate the specific biochemical pathways involved.

Chemical Stability and Degradation Pathways of Latamoxef Sodium

Identification and Characterization of Degradation Products

The degradation of latamoxef (B1674534) sodium can lead to the formation of various degradation products. Research has focused on identifying and characterizing these compounds to understand the degradation profile. A simple and sensitive method utilizing liquid chromatography combined with electrospray ionization and QTOF mass spectrometer (LC-ESI-QTOF MS) was developed for the separation and characterization of seventeen impurities from commercial latamoxef sodium for injection. researchgate.netnih.gov This method employed a Boston Green ODS-AQ C18 column with a gradient elution using mobile phases of ammonium (B1175870) acetate-methanol mixtures. researchgate.netnih.gov Based on tandem multistage MS and high-resolution MS data, the molecular formulas and structures of unknown impurities were inferred. nih.gov

Analysis of Impurities and Isomers

Analysis of this compound samples has revealed the presence of various impurities and isomers. A method involving LC-ESI-QTOF MS has been effective in separating and characterizing these compounds. researchgate.netnih.gov This approach allowed for the identification of seventeen impurities in commercial this compound for injection. researchgate.netnih.gov The study also summarized the positive-ion fragmentation regularities of the degraded impurities. nih.gov In addition to impurities arising from degradation, latamoxef itself consists of R- and S-epimers. mdpi.com

Mechanistic Studies of Chemical Degradation

Chemical degradation of this compound can occur through several mechanisms. Hydrolytic degradation is a commonly observed pathway for drug molecules, particularly those containing functional groups susceptible to hydrolysis, such as the β-lactam ring present in this compound. rsc.org The β-lactam ring is highly susceptible to hydrolysis by various reagents, including water, and is influenced by factors such as pH, light, and heat. researchgate.net In an experimental solid formulation of amorphous latamoxef, degradation occurred via two comparable pathways: hydrolysis of the lactam ring and decarboxylation. rsc.org The activation energies for these two pathways were found to be very similar, approximately 88 kJ mol−1 for both. rsc.org Decarboxylation of the 7-N-acyl side chain of moxalactam is a known degradation pathway. google.comgoogle.com Thermal treatment, such as annealing, has been explored as a method to stabilize amorphous moxalactam against the decarboxylation decomposition pathway. google.comgoogle.com While the exact mechanism can vary depending on the conditions, hydrolytic degradation often involves the cleavage of a bond by a water molecule. rsc.org For hydrolytic degradation in aqueous formulations, the kinetics can often be approximated as pseudo-first order due to the excess of water. rsc.org

Advanced Analytical Methodologies for Latamoxef Sodium Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods play a central role in the analysis of latamoxef (B1674534) sodium, enabling the separation and quantification of the main compound, related substances, and its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of latamoxef sodium and its related substances. Various HPLC methods have been developed employing different stationary phases and mobile phase compositions.

Typical stationary phases include reversed-phase C18 columns. For instance, a Shim-pack GIST C18-AQ column (250 mm x 4.6 mm I.D., 5 μm) or a Shim-pack Scepter C18-120 column (250 mm x 4.6 mm I.D., 5 μm) have been used with gradient elution programs. shimadzu.comshimadzu.com Mobile phases often consist of buffer solutions, such as 0.01 mol/L dipotassium (B57713) hydrogen phosphate (B84403) trihydrate buffer (pH 6.8), combined with organic modifiers like acetonitrile. shimadzu.comshimadzu.com Another reported method for determining related substances in this compound for injection utilized a Diomonsil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.01 mol·L-1 ammonium (B1175870) acetate (B1210297) and methanol (B129727) (19:1). ingentaconnect.com Detection of this compound in these HPLC methods is commonly performed using UV detection at wavelengths such as 225 nm or 254 nm. shimadzu.comshimadzu.comingentaconnect.com

HPLC methods have demonstrated good linearity and sensitivity for this compound analysis. For example, a method showed excellent linear relation in the range of 26.52-1065.8 ng with a correlation coefficient (r) of 0.9999 and a detection limit of 0.02 ng. ingentaconnect.com Another method for determining impurities utilized an Agilent ZORBAX SB-CN cyano-bonded silica (B1680970) gel column with a gradient elution using ammonium acetate solution (pH 5.8-6.5) with methanol and acetonitrile. google.com High performance size-exclusion chromatography (HPSEC) has also been established for the determination of impurities, including polymers, in this compound using a Zenix SEC-150 column with a phosphate buffer solution as the mobile phase and UV detection at 254 nm. bvsalud.org

Table 1 summarizes some reported HPLC conditions for this compound analysis.

Chiral Separation of R- and S-Epimers

Latamoxef exists as R- and S-epimers. nih.govresearchgate.net The chiral separation of these epimers is important for their individual analysis and characterization. Chiral chromatographic methods are employed for this purpose. The 2020 edition of the Chinese Pharmacopoeia includes a chromatographic method for the chiral separation of R- and S-latamoxef. nih.govresearchgate.net This method utilizes a SinoChrome ODS-BP column (4.6 mm × 250 mm, 10 μm) with a mobile phase consisting of 0.01 M ammonium acetate solution and methanol (95:5, v/v), detected by UV spectroscopy at 230 nm. nih.gov This method was found to be linear within the range of 1.5–124 μg/mL with a limit of quantitation of 1.5 μg/mL. nih.gov Studies have also indicated stereoselectivity in the plasma protein binding of moxalactam (latamoxef), highlighting the need for analytical methods capable of distinguishing between the epimers. asm.org

Mass Spectrometry (MS) Techniques

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides powerful capabilities for the identification, characterization, and structural elucidation of this compound and its related substances, particularly impurities and isomers.

LC-Q-TOF MS for Impurity and Isomer Characterization

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF MS) is a sophisticated technique applied to the analysis of this compound. It is particularly valuable for the separation and characterization of unknown impurities and isomers. x-mol.netnih.govresearchgate.netresearchgate.netzjyj.org.cnorcid.orgresearchgate.net This technique allows for high-resolution mass measurements and accurate mass determination, which are essential for determining the elemental composition and inferring the structures of unknown compounds. nih.gov LC-ESI-QTOF MS, using electrospray ionization, has been employed for the separation and characterization of impurities from commercial this compound for injection. nih.gov

Fragmentation Pattern Analysis (Positive and Negative Ion Modes)

Fragmentation pattern analysis using tandem mass spectrometry (MS/MS or MSn) provides crucial structural information. By fragmenting the ions of interest and analyzing the resulting fragment ions, researchers can deduce structural features. Studies on this compound impurities using LC-Q-TOF MS have involved summarizing the fragmentation regularities observed in the positive-ion mode. nih.gov While the specific details of this compound fragmentation in negative-ion mode were not extensively detailed in the search results, related studies on similar compounds like flomoxef (B131810) sodium have explored negative-ion fragmentation patterns to gain structural information about impurities. researchgate.net LC-MS/MS has also been used for the quantification of latamoxef. nih.gov

Spectroscopic Methods

Spectroscopic methods provide complementary information for the analysis and identification of this compound.

UV spectrophotometry is used for the identification and quantitative analysis of this compound, with characteristic absorption wavelengths utilized for detection in chromatographic methods. shimadzu.comshimadzu.comrpicorp.com For instance, UV detection at 225 nm or 254 nm is common in HPLC methods. shimadzu.comshimadzu.comingentaconnect.com Other spectroscopic techniques mentioned for the identification of this compound include Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (H-NMR) spectroscopy. rpicorp.com Polarography has also been developed as a sensitive method for the trace determination of this compound, utilizing techniques like cyclic voltammetry and differential pulse polarography.

Table 1: Selected Chromatographic Conditions for this compound Analysis

TechniqueColumnMobile PhaseFlow RateDetectionApplicationSource
HPLCShim-pack GIST C18-AQ (250 x 4.6 mm, 5 µm)A: 0.01 mol/L K₂HPO₄ buffer (pH 6.8); B: Acetonitrile (Gradient)1.0 mL/minUV 225 nmAnalysis of this compound shimadzu.com
HPLCDiomonsil C18 (150 x 4.6 mm, 5 µm)0.01 mol·L⁻¹ ammonium acetate : methanol (19:1)0.5 mL/minUV 254 nmDetermination of related substances ingentaconnect.com
HPLCShim-pack Scepter C18-120 (250 x 4.6 mm, 5 µm)A: 0.01 mol/L K₂HPO₄ buffer (pH 6.8); B: Acetonitrile (Gradient)1.0 mL/minUV 225 nmAnalysis of this compound shimadzu.com
HPLCSinoChrome ODS-BP (4.6 x 250 mm, 10 µm)0.01 M ammonium acetate solution : methanol (95:5, v/v)0.8 mL/minUV 230 nmChiral separation of R- and S-epimers nih.gov
HPSECZenix SEC-150 (7.8 x 300 mm, 3 µm)0.005 mol·L⁻¹ phosphate buffer solution (pH 7.0)0.8 mL/minUV 254 nmDetermination of impurities including polymers bvsalud.org
LC-MS/MSCadenza C18 (3.0 x 150 mm)A: 10 mM ammonium formate (B1220265); B: 10 mM ammonium formate + methanol (Gradient)Not specifiedMS/MSQuantification of Latamoxef in serum nih.gov
LC-Q-TOF MSBoston Green ODS-AQ C18 (250 x 4.6 mm, 5 µm)A: ammonium acetate (10 mM)-methanol (99:1); B: ammonium acetate (10 mM)-methanol (70:30) (Gradient)Not specifiedESI-Q-TOF MSImpurity and isomer characterization nih.gov

UV Spectroscopy Applications

Ultraviolet (UV) spectroscopy is a widely used technique for the detection and quantification of this compound. This method leverages the compound's ability to absorb UV light at specific wavelengths.

Research has demonstrated the application of UV spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC), for the determination of latamoxef in various matrices mdpi.comnih.gov. For instance, a microscale HPLC-UV method was developed and validated for the determination of latamoxef in small volumes of plasma, relevant for therapeutic drug monitoring in neonates. This method involved separation by liquid chromatography and quantification by UV detection nih.gov.

Another study utilizing HPLC with UV detection at 230 nm was employed for the detection of latamoxef. This method, based on the 2020 edition of the Chinese Pharmacopoeia, also achieved chiral separation of the R- and S-epimers of latamoxef. The method exhibited satisfactory linearity within a specific concentration range and met requirements for biological sample analysis regarding precision mdpi.com.

UV spectroscopy is also used as an identification method for moxalactam sodium, as indicated in product information sheets rpicorp.comrpicorp.com. The UV maximum absorbance for moxalactam sodium in water has been reported at 270 nm with a molar absorptivity (ε) of 12000 toku-e.com. Another HPLC method for detecting impurities in this compound utilized UV detection at 225 nm shimadzu.com.

Research Findings on UV Spectroscopy Applications:

MethodDetection Wavelength (nm)Matrix/ApplicationLinearity RangeLimit of Quantitation (LOQ)Precision
HPLC-UV nih.govUV detectionPlasma (neonatal TDM)3.0 to 60.0 μg/mL3.0 μg/mL< 7.2%
HPLC-UV (Chinese Pharmacopoeia 2020) mdpi.com230Detection and chiral separation of R- and S-epimers1.5–124 μg/mL1.5 μg/mL< 10%
UV Spectroscopy toku-e.com270 (λmax in water)Identification (ε = 12000)Not applicableNot applicableNot applicable
HPLC-UV shimadzu.com225Impurity detectionNot specifiedNot specifiedNot specified

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformational preferences of molecules in solution acs.org. While specific detailed NMR studies focusing solely on the conformational analysis of this compound were not extensively detailed in the search results, NMR is a standard method for the identification and structural characterization of this compound rpicorp.comrpicorp.com.

NMR spectroscopy provides information on the chemical environment of atomic nuclei within a molecule, which can be used to infer its three-dimensional structure and flexibility acs.orgresearchgate.net. Studies on related beta-lactamases interacting with inhibitors, including moxalactam, have utilized NMR to investigate conformational changes in the enzyme upon ligand binding sigmaaldrich.com. While these studies focus on the protein's conformation, they highlight the relevance of NMR in understanding molecular interactions involving latamoxef.

Furthermore, general applications of 1D NMR data, such as chemical shifts and coupling constants, can provide insights into the conformational preferences of molecules in solution acs.org. This suggests that detailed analysis of this compound's NMR spectra could reveal information about its preferred conformations.

Research Findings on NMR Spectroscopy Applications:

ApplicationInformation GainedRelevant Findings (Indirect)
Identification and StructureConfirmation of chemical structureUsed as an identification method for moxalactam sodium rpicorp.comrpicorp.com.
Conformational Studies (General)Insights into 3D structure and flexibility1D NMR data can provide information on conformational preferences acs.org.
Ligand-Protein InteractionsConformational changes upon bindingNMR used in studies of beta-lactamases interacting with inhibitors like moxalactam sigmaaldrich.com.
StereochemistryDetermination of epimer ratiosWhile not specifically detailed for conformational studies, NMR can distinguish stereoisomers.

Electrochemical Methods: Differential Pulse Polarography (DPP)

Electrochemical methods, particularly Differential Pulse Polarography (DPP), have been applied for the analysis and determination of this compound. DPP is a sensitive technique that measures the faradaic current resulting from the reduction or oxidation of an analyte at a dropping mercury electrode or a hanging mercury drop electrode nih.gov.

A sensitive method for the determination of nanomolar concentrations of this compound using DPP has been developed. This method involved studying the electrode reaction mechanism of this compound at static mercury drop and hanging mercury drop electrodes in a HCl-KCl medium at pH 1-2 nih.gov.

The peak potential for this compound using this DPP method was found to be -0.62 V (vs Ag/AgCl). The method demonstrated a linear range from 1 x 10⁻⁸ to 8 x 10⁻⁴ mol·L⁻¹, with a detection limit of approximately 4 x 10⁻⁹ mol·L⁻¹ nih.gov. This highlights the sensitivity of DPP for the trace determination of this compound. The method was successfully applied to the determination of this compound in injection samples and also explored for mimic urine samples nih.gov.

DPP has also been used for the determination of other cephalosporins and their degradation products, indicating its broader applicability in the analysis of this class of compounds researchgate.netdntb.gov.ua.

Research Findings on Differential Pulse Polarography (DPP):

MethodElectrode TypeMedium/pHPeak Potential (vs Ag/AgCl)Linear RangeDetection LimitApplication
DPP nih.govStatic Mercury Drop Electrode (SMDE), Hanging Mercury Drop Electrode (HMDE)HCl-KCl (pH 1-2)-0.62 V1 x 10⁻⁸ to 8 x 10⁻⁴ mol·L⁻¹~4 x 10⁻⁹ mol·L⁻¹ (tac = 90 s)Determination in injection samples, mimic urine

Comparative Biochemical and Structural Studies of Latamoxef Sodium

Comparison with Other Beta-Lactam Classes

Latamoxef (B1674534) is often grouped with the cephalosporins due to structural and functional similarities, although it is technically classified as an oxacephem. wikipedia.orgnih.gov This classification arises from a key structural difference from true cephalosporins.

Cephalosporins and Cephamycins

Cephalosporins are a large group of beta-lactam antibiotics characterized by a cephem nucleus, which consists of a beta-lactam ring fused to a six-membered dihydrothiazine ring. slideshare.net Cephamycins are a subclass of beta-lactam antibiotics that are structurally related to cephalosporins but are produced by Streptomyces species. slideshare.net A distinguishing feature of cephamycins is the presence of a methoxy (B1213986) group at the 7-alpha position of the cephem core, which typically confers increased stability against beta-lactamases. slideshare.netmsdvetmanual.com Examples of cephamycins include cefoxitin (B1668866) and cefmetazole. wikipedia.orgwikipedia.orgwikidoc.org Latamoxef, while an oxacephem, shares some characteristics with cephamycins, notably the presence of a 7-methoxy group. wikipedia.orgslideshare.netresearchgate.net

Structural Similarities and Differences

The fundamental structural similarity between latamoxef, cephalosporins, and cephamycins lies in the presence of the beta-lactam ring, which is essential for their mechanism of action involving the inhibition of bacterial cell wall synthesis. However, latamoxef, as an oxacephem, differs from cephalosporins in that the sulfur atom at position 1 of the cephem core is replaced by an oxygen atom. wikipedia.orgnih.govsigmaaldrich.com This substitution is a defining characteristic of the oxacephem class. Like cephamycins, latamoxef possesses a methoxy substituent at the 7-alpha position, which contributes to its biochemical properties, particularly its stability against certain hydrolytic enzymes. wikipedia.orgslideshare.netresearchgate.net

Comparative Analysis of Beta-Lactamase Stability

A significant aspect of latamoxef's biochemical profile is its stability against various beta-lactamases, enzymes produced by bacteria that can hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The presence of the 7-methoxy group, similar to that found in cephamycins, is associated with enhanced stability against some beta-lactamases. wikipedia.orgslideshare.netresearchgate.net Latamoxef is reported to be stable against extended-spectrum beta-lactamases (ESBLs). researchgate.net

Comparative studies have evaluated the inhibitory activity of latamoxef against specific beta-lactamases. In vitro studies examining the 50% inhibitory concentrations (IC50s) of latamoxef against plasmid-mediated beta-lactamases, including TEM-1, TEM-3, TEM-5, and TEM-10, showed that latamoxef did not inhibit the conventional spectrum beta-lactamase TEM-1 at the highest tested concentrations. nih.gov Against ESBLs such as TEM-3, TEM-5, and TEM-10, the IC50s of latamoxef were below 0.2 mg/L. nih.gov When compared to imipenem (B608078), latamoxef showed similar activity against TEM-10, but imipenem demonstrated significantly greater inhibitory activity against TEM-3 and TEM-5. nih.gov Cephamycins like cefoxitin are also known for their high stability against beta-lactamase hydrolysis. medchemexpress.com

Differential Biochemical Activities of R- and S-Epimers (in vitro)

Latamoxef exists as a mixture of two epimeric forms, designated as R and S, at the carbon atom bearing the 7-methoxy group. mdpi.comoup.comresearchgate.netnih.gov These epimers exhibit differential biochemical activities in vitro. Research has indicated that the R epimer of latamoxef generally possesses approximately twice the antibacterial activity of the S epimer when tested in vitro. mdpi.comoup.comresearchgate.netnih.gov

The R and S epimers of latamoxef can undergo interconversion, or epimerization, in solution, including in serum. oup.comnih.gov At 37°C in serum, the epimers reach an equilibrium mixture. oup.comnih.gov The proportion of R to S in an equilibrium mixture has been reported to be approximately 50:50 in buffer and 45:55 (R:S) in serum. oup.comnih.gov

EpimerIn vitro Antibacterial Activity (Relative to S-epimer)Equilibrium Ratio in Buffer (R:S)Equilibrium Ratio in Serum (R:S)
R~2x50:5045:55
S1x50:5045:55

Note: The relative activity is based on general observations from in vitro studies. mdpi.comoup.comresearchgate.netnih.gov Equilibrium ratios are approximate and can be influenced by specific conditions. oup.comnih.gov

Comparative Biochemical Efficacy against Bacterial Strains (in vitro)

In vitro studies have characterized the spectrum of activity and comparative efficacy of latamoxef sodium against a range of bacterial strains. Latamoxef demonstrates potent activity against many gram-negative aerobic bacteria, with particularly good efficacy against members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae. nih.gov The minimum inhibitory concentration for 90% of isolates (MIC90) for E. coli has been reported to range from 0.125 to 0.5 µg/ml, and for K. pneumoniae, 90% of isolates were susceptible at concentrations of 0.5 µg/ml or less. nih.gov Against Pseudomonas aeruginosa, latamoxef shows moderate activity, with higher concentrations typically required to inhibit 90% of strains. nih.gov

Latamoxef is generally less active against most gram-positive bacteria compared to some other cephalosporins. sigmaaldrich.comnih.gov For Staphylococcus aureus, MIC90 values have been reported between 4 and 16 µg/ml. nih.gov It shows similar activity against penicillin-resistant and -sensitive strains of S. aureus, but methicillin-resistant S. aureus is resistant to latamoxef. nih.gov Enterococci are also resistant to latamoxef. nih.gov Against Streptococcus pneumoniae and Streptococcus pyogenes, the MIC90 values for latamoxef vary from 1 to 3 μg/ml. nih.gov

Comparative in vitro studies with other antibiotics have provided further context for latamoxef's efficacy. Compared to cefotaxime, latamoxef has been found to be generally more active against Bacteroides fragilis and less active against Gram-positive bacteria. sigmaaldrich.com A study comparing latamoxef with flomoxef (B131810) sodium showed comparable clinical cure rates against various pathogens (excluding P. aeruginosa), with high cure rates observed for E. coli infections in both groups. essentialmeds.org In another in vitro comparison involving streptococci and beta-lactam-resistant Enterobacteriaceae, latamoxef (referred to as Sch 34343 in this context) was less active than ampicillin (B1664943) against certain streptococci but demonstrated significantly better activity than other tested antibiotics against enterococci. researchgate.net Against cefotaxime-resistant Enterobacteriaceae isolates, latamoxef generally exhibited low MICs. researchgate.net

Q & A

Q. What experimental models are recommended for evaluating the antibacterial efficacy of latamoxef sodium against Gram-negative pathogens?

Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., E. coli ATCC 25922) and clinical isolates to validate results. For time-kill curve studies, employ logarithmic-phase bacterial cultures with this compound concentrations ranging from 0.25× to 4× MIC, sampled at 0, 2, 4, 8, and 24 hours .

Q. How can researchers address discrepancies in reported MIC values for this compound across studies?

Methodological Answer: Cross-validate testing conditions, including pH, cation-adjusted Mueller-Hinton broth, and incubation time. Use regression analysis to correlate MIC discrepancies with bacterial efflux pump activity or β-lactamase production (e.g., TEM-1, SHV-1 enzymes). Reference CLSI breakpoints for interpretive criteria .

Q. What pharmacokinetic (PK) parameters should be prioritized in preclinical studies of this compound?

Methodological Answer: Focus on serum half-life (t½), volume of distribution (Vd), and protein binding in animal models. Use high-performance liquid chromatography (HPLC) with UV detection for plasma concentration measurements. Ensure sampling intervals align with the drug’s elimination phase to avoid underestimating t½ .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling optimize this compound dosing in neonates?

Methodological Answer: Collect sparse sampling data from neonates and apply nonlinear mixed-effects modeling (e.g., NONMEM). Covariates like gestational age, body weight, and renal function (creatinine clearance) should be included. Validate models using bootstrap analysis and visual predictive checks .

Q. What statistical approaches are suitable for identifying risk factors of coagulation dysfunction associated with this compound?

Methodological Answer: Conduct retrospective cohort studies with multivariate logistic regression. Adjust for confounders such as concurrent anticoagulant use, liver dysfunction, and treatment duration. Measure prothrombin time (PT) and activated partial thromboplastin time (aPTT) serially. Stratify analysis by dose and renal function subgroups .

Q. How do Monte Carlo simulations inform optimal dosing regimens for this compound in critically ill patients?

Methodological Answer: Simulate 10,000 virtual patients using pathogen MIC distributions (e.g., from EUCAST) and PK parameters. Target a pharmacodynamic (PD) goal of 60% fT > MIC. Adjust dosing intervals and infusion durations based on probability of target attainment (PTA) ≥90% .

Q. What strategies resolve contradictions between in vitro susceptibility data and clinical outcomes in this compound therapy?

Methodological Answer: Perform genomic analysis of bacterial isolates to detect resistance mechanisms (e.g., extended-spectrum β-lactamases). Combine PK/PD modeling with clinical data to assess whether suboptimal drug exposure explains treatment failures. Use meta-analysis to pool data from heterogeneous studies .

Methodological Considerations

  • Data Collection: For clinical studies, prioritize prospective designs with standardized protocols for blood sampling and adverse event documentation. Use REDCap or similar tools for centralized data management .
  • Literature Review: Systematically search PubMed, Embase, and Cochrane Library using MeSH terms like "this compound/adverse effects" or "this compound/pharmacokinetics." Apply PRISMA guidelines to screen and synthesize evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.